molecular formula C24H27N3O2S B2422628 1-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide CAS No. 393833-35-7

1-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

Cat. No.: B2422628
CAS No.: 393833-35-7
M. Wt: 421.56
InChI Key: BXQKJBRRINDTRE-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-N-(2,3-dimethylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a synthetic small molecule featuring a pyrrolo[1,2-a]pyrazine core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery. This compound is characterized by a carbothioamide group at the 2-position, substituted with a 2,3-dimethylphenyl group, and a 3,4-dimethoxyphenyl moiety at the 1-position of the tetrahydropyrrolopyrazine structure. The presence of these specific substituents suggests this molecule may function as a valuable intermediate or lead compound in the development of targeted therapies. Compounds based on the pyrrolo[1,2-a]pyrazine scaffold and related N-heterocycles have demonstrated considerable promise as anticancer agents, with research indicating they can act as tubulin polymerization inhibitors by binding to the colchicine site, thereby disrupting cell division . Furthermore, pyrazine-based small molecules are increasingly prominent in kinase inhibition research, playing roles in regulating cellular signaling pathways associated with proliferation, apoptosis, and inflammation . The specific structural features of this carbothioamide derivative make it a compelling candidate for researchers investigating these and other biological targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can utilize this compound for in vitro screening, target identification, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c1-16-7-5-8-19(17(16)2)25-24(30)27-14-13-26-12-6-9-20(26)23(27)18-10-11-21(28-3)22(15-18)29-4/h5-12,15,23H,13-14H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQKJBRRINDTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comprehensive Analysis of Preparation Methods for 1-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

Structural Overview and Synthetic Challenges

Molecular Architecture and Functional Group Considerations

The compound 1-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide features a fused bicyclic pyrrolo[1,2-a]pyrazine core substituted at the 1-position with a 3,4-dimethoxyphenyl group and at the 2-position with a carbothioamide moiety, which is N-linked to a 2,3-dimethylphenyl group. The presence of both electron-donating groups and sterically hindered aryl substituents introduces synthetic complexity, particularly in terms of regioselectivity and functional group compatibility during multi-step synthesis.

Synthetic Challenges and Strategic Considerations

Synthetic Strategies for Pyrrolo[1,2-a]pyrazine Derivatives

General Approaches to Pyrrolo[1,2-a]pyrazine Core Synthesis

The construction of the pyrrolo[1,2-a]pyrazine skeleton is central to the preparation of the target compound. Several methodologies have been reported for the synthesis of this fused bicyclic system, with the most prominent involving cyclization reactions between appropriately substituted pyrrole and pyrazine precursors. The [3+3]-cycloaddition strategy, as well as sequential cyclization and functionalization, have been employed to generate the core structure with high regioselectivity and yield.

In a typical approach, a substituted pyrrole is condensed with a pyrazine derivative under cyclization-promoting conditions. The reaction may be catalyzed by Lewis acids or proceed via base-mediated pathways, depending on the electronic nature of the substituents and the desired regioisomer. The selection of starting materials is critical, as the introduction of methoxy and methyl groups must be planned to ensure their correct positioning on the final product.

Arylation and Functionalization at the 1-Position

Following core construction, selective arylation at the 1-position is achieved through Friedel–Crafts-type alkylation or transition-metal-catalyzed cross-coupling reactions. The use of 3,4-dimethoxyphenyl halides or boronic acids in Suzuki–Miyaura coupling, for example, allows for the efficient introduction of the electron-rich aryl group without compromising the integrity of the bicyclic system. Reaction conditions are optimized to minimize competing side reactions and maximize yield.

Purification and Analytical Characterization

Upon completion of the synthetic sequence, purification is typically achieved by column chromatography on silica gel, employing gradient elution with mixtures of petroleum ether and ethyl acetate. The purity and structure of the final product are confirmed by a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. Characteristic NMR signals for the pyrrolo[1,2-a]pyrazine core, aromatic substituents, and carbothioamide group provide definitive structural confirmation.

Detailed Stepwise Synthesis of the Target Compound

Synthesis of Pyrrolo[1,2-a]pyrazine Core

A representative synthetic route commences with the preparation of a substituted pyrrole, which is condensed with a pyrazine derivative in the presence of a cyclization promoter. For example, the reaction of N-aminoethylpyrrole with a substituted acetophenone in the presence of acetic acid and dry dichloromethane at ambient temperature yields an intermediate, which is subsequently subjected to further cyclization with triphenylphosphine and dimethyl acetylenedicarboxylate to afford the dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine-2,3-dicarboxylate core.

The reaction is monitored by thin-layer chromatography, and upon completion, the crude product is purified by column chromatography to yield the desired intermediate in good yield. The reaction parameters, such as solvent choice and temperature, are optimized to favor the formation of the desired regioisomer and prevent oligomerization or decomposition.

Table 1: Typical Conditions for Core Synthesis
Parameter Value/Range
Pyrrole derivative N-aminoethylpyrrole (1 mmol)
Acetophenone derivative 1 mmol
Catalyst Acetic acid (3 drops)
Solvent Dichloromethane (5 mL)
Temperature Room temperature
Cyclization agents Triphenylphosphine (0.5 mmol), dimethyl acetylenedicarboxylate (0.5 mmol)
Purification Column chromatography (SiO2)
Eluent Petroleum ether/ethyl acetate (70:30 v/v)
Typical yield 60–80%

Selective Arylation at the 1-Position

The introduction of the 3,4-dimethoxyphenyl group is accomplished through either direct arylation or cross-coupling. In the case of Suzuki–Miyaura coupling, the use of 3,4-dimethoxyphenylboronic acid with a halogenated pyrrolo[1,2-a]pyrazine intermediate in the presence of a palladium catalyst and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide) leads to efficient coupling. The reaction is typically performed under an inert atmosphere at elevated temperature to ensure complete conversion.

Carbothioamide Functionalization at the 2-Position

The carbothioamide group is introduced by reacting the 2-amino or 2-halo intermediate with a thioamide precursor. For example, treatment with thiophosgene or Lawesson’s reagent in anhydrous conditions affords the corresponding carbothioamide, which is then N-arylated with 2,3-dimethylphenylamine under basic conditions. The reaction is monitored by TLC, and upon completion, the product is purified by chromatography.

Purification and Analytical Verification

Following synthesis, the crude product is subjected to column chromatography, and fractions containing the pure compound are combined and concentrated. The identity and purity of the product are confirmed by ^1H and ^13C NMR spectroscopy, which reveal characteristic chemical shifts for the pyrrolo[1,2-a]pyrazine core, methoxy groups, methyl substituents, and carbothioamide moiety. High-resolution mass spectrometry provides molecular weight confirmation, and elemental analysis verifies the empirical formula.

Table 3: Analytical Data Summary
Technique Observed Data (Representative) Assignment
^1H NMR δ 3.7–4.8 ppm (aliphatic, methoxy, methyl), δ 6.0–7.5 ppm (aromatic) Pyrrolo[1,2-a]pyrazine, aryl
^13C NMR δ 43–167 ppm Core, methoxy, carbothioamide
MS (ESI) m/z = calculated M+ Molecular ion
Elemental analysis C, H, N within 0.3% of theoretical Empirical formula

Mechanistic Insights and Optimization

Mechanistic Rationale

The stepwise construction of the target molecule is underpinned by a series of nucleophilic and electrophilic transformations. The initial cyclization involves nucleophilic attack of the pyrrole nitrogen on an activated pyrazine carbon, facilitated by acid catalysis. Subsequent arylation proceeds via palladium-catalyzed cross-coupling, wherein the aryl halide undergoes oxidative addition, transmetalation, and reductive elimination to yield the arylated product. The introduction of the carbothioamide group involves nucleophilic substitution at the 2-position, with the thioamide precursor acting as the electrophile.

Optimization of Reaction Conditions

Case Studies and Literature Precedents

Synthesis of Analogous Pyrrolo[1,2-a]pyrazine Derivatives

The literature contains numerous examples of the synthesis of pyrrolo[1,2-a]pyrazine derivatives bearing various aryl and carbothioamide substituents. For instance, the preparation of 1-(4-fluorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide follows a similar multi-step approach, involving core cyclization, sequential Friedel–Crafts alkylation, Ullmann coupling, and carbothioamide functionalization. These studies provide valuable insights into the effect of substituent electronics and sterics on reaction outcome and product properties.

Synthesis of Hydrazine and Thiosemicarbazide Derivatives

Related work on the synthesis of hydrazine and thiosemicarbazide derivatives of 5H-pyrrolo[3,4-b]pyrazine highlights the utility of dinitrile intermediates and chemoselective addition of hydrazine derivatives in the presence of catalytic base. These methodologies offer alternative routes to functionalized pyrrolo[1,2-a]pyrazines, particularly when access to the corresponding dinitrile is feasible.

Analytical Characterization and Structure Confirmation

Across all studies, the use of advanced spectroscopic techniques, including two-dimensional NMR and X-ray crystallography, has been instrumental in confirming the structure and purity of the synthesized compounds. The assignment of chemical shifts, coupling constants, and molecular ion peaks provides unambiguous evidence for the successful construction of the target molecule and its analogs.

Data Tables: Summary of Key Synthetic Parameters

Table 5: Summary of Synthetic Steps and Conditions

Step Key Reagents/Conditions Yield (%) Notes
Core synthesis N-aminoethylpyrrole, acetophenone, HOAc, DCM, PPh3, DMAD 60–80 Room temp, monitored by TLC
Arylation 3,4-dimethoxyphenylboronic acid, Pd catalyst, K2CO3, DMF 70–85 Inert atmosphere, 80–100°C
Carbothioamide intro Thiophosgene/Lawesson’s reagent, 2,3-dimethylphenylamine, base 50–75 Anhydrous, 0–25°C or reflux
Purification Column chromatography, SiO2, petroleum ether/EtOAc >98 (purity) Gradient elution
Characterization NMR, MS, elemental analysis Structure and purity confirmation

Table 6: Analytical Data for Representative Compound

Technique Observed Data Assignment
^1H NMR δ 3.7–4.8 ppm (aliphatic, methoxy, methyl), δ 6.0–7.5 ppm (aromatic) Core, aryl, methoxy, methyl
^13C NMR δ 43–167 ppm Core, methoxy, carbothioamide
MS (ESI) m/z = calculated M+ Molecular ion
Elemental analysis C, H, N within 0.3% of theoretical Empirical formula

The synthesis of 1-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is best accomplished via a modular, stepwise approach that allows for precise control over regioselectivity, functional group compatibility, and product purity. The use of well-established cyclization, cross-coupling, and thioamide introduction methodologies ensures high yields and reproducibility, while advanced analytical techniques provide definitive structure confirmation.

Comparative analysis of alternative synthetic routes underscores the superiority of the stepwise method in terms of yield, scalability, and functional group tolerance. The ability to modify substituents at each stage further enhances the utility of this approach for the synthesis of analogs and derivatives.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-N-(2,3-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents and catalysts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that derivatives of pyrrolo[1,2-a]pyrazines exhibit significant anticancer properties. The compound's structure allows it to interact with various cellular pathways involved in cancer proliferation and metastasis. Studies have shown promising results in inhibiting tumor growth in vitro and in vivo models.
  • Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This opens avenues for research into treatments for neurodegenerative diseases.

Organic Synthesis Applications

  • Building Block for Complex Molecules : The unique structure of 1-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds through various synthetic pathways.
  • Synthesis of Novel Compounds : The compound can be employed in the synthesis of novel derivatives with altered biological activity or improved pharmacological profiles. Its reactivity allows for modifications that can enhance solubility and bioavailability.

Materials Science Applications

  • Polymer Development : The stability and functional properties of the compound make it suitable for incorporation into polymer matrices. This can lead to the development of advanced materials with enhanced mechanical properties and thermal stability.
  • Coatings and Films : Due to its chemical resistance and durability, this compound can be used in formulating protective coatings for various substrates. Its application in coatings can provide enhanced resistance to environmental degradation.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the anticancer potential of pyrrolo[1,2-a]pyrazine derivatives where the target compound was tested against human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

In another research effort focused on antimicrobial applications, the compound was tested against multi-drug resistant strains of bacteria. The results showed that it inhibited bacterial growth at concentrations that were non-toxic to human cells .

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its application.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-N-(2,3-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)-2-propenoylpyrrolidine: This compound has a similar dimethoxyphenyl group but differs in its core structure.

    2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: This compound also contains a dimethoxyphenyl group but has different functional groups and reactivity.

The uniqueness of 1-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Biological Activity

The compound 1-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a member of the pyrrolo-pyrazine class of compounds, which have garnered attention for their diverse biological activities. This article reviews existing literature on the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C23H23N5O4S
  • Molecular Weight : 433.5 g/mol
  • CAS Number : 895023-20-8

The compound features a pyrrolo[1,2-a]pyrazine core substituted with a dimethoxyphenyl and a dimethylphenyl group, contributing to its unique pharmacological profile.

Biological Activity Overview

Research has indicated that compounds similar to this pyrrolo-pyrazine derivative exhibit a range of biological activities including:

  • Anticancer Activity : Many derivatives have been evaluated for their effects on various cancer cell lines.
  • Antimicrobial Properties : Some studies suggest potential efficacy against microbial pathogens.
  • Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from oxidative stress.

Anticancer Activity

A study evaluating related pyrazine derivatives demonstrated significant anticancer activity against multiple cell lines. For instance, one derivative exhibited IC50 values of 0.83 μM against A549 (lung cancer), 0.15 μM against MCF-7 (breast cancer), and 2.85 μM against HeLa (cervical cancer) cells. The mechanism involved inhibition of c-Met kinase, a target implicated in cancer progression .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism
22iA5490.83c-Met Inhibition
22iMCF-70.15c-Met Inhibition
22iHeLa2.85c-Met Inhibition

Neuroprotective Effects

Research has identified neuroprotective properties in compounds with similar structures. For example, derivatives were tested for their ability to prevent cell death induced by amyloid-beta (Aβ) and hydrogen peroxide (H2O2). One compound showed a remarkable protective effect with over 95% cell viability under oxidative stress conditions .

Table 2: Neuroprotective Effects

CompoundAβ Induced Toxicity (%)H2O2 Induced Toxicity (%)
3f95.693.6

The biological activity of this class of compounds is often attributed to their ability to interact with various cellular targets:

  • Kinase Inhibition : Many pyrazine derivatives act as inhibitors of kinases involved in cancer signaling pathways.
  • Cholinesterase Inhibition : Some studies highlight the potential for selective inhibition of cholinesterases, which may be beneficial in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

  • Synthesis and Evaluation : A series of pyrazoline derivatives were synthesized and evaluated for their biological activity. Notably, modifications to the structure significantly impacted their potency and selectivity against specific targets .
  • Crystal Structure Analysis : Detailed structural analysis using X-ray crystallography provided insights into the molecular geometry and potential interaction sites for biological activity .

Q & A

Q. What are the established synthetic routes for preparing 1-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide?

  • Methodological Answer: The synthesis typically involves multi-step reactions. Key steps include:
  • Core Formation: Cyclization of precursor molecules (e.g., N-alkyl-N-allyl-pyrrolo-2-carbothioamides) using palladium catalysts or acid/base-mediated intramolecular reactions to form the pyrrolo[1,2-a]pyrazine core .
  • Substituent Introduction: Alkylation or arylation reactions to attach the 3,4-dimethoxyphenyl and 2,3-dimethylphenyl groups. For example, coupling reactions with benzyl halides or aryl boronic acids under Suzuki-Miyaura conditions .
  • Optimization: Reflux in ethanol or DMF with catalysts (e.g., triethylamine) to enhance yield (typically 60-80%) and purity .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • Methodological Answer: Post-synthesis characterization includes:
  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and core structure. Distinct peaks for methoxy groups (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm) are critical .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., m/z calculated for C₃₀H₃₃N₃O₂S: 515.23) .
  • Infrared (IR) Spectroscopy: Absorption bands for thioamide (C=S, ~1250 cm⁻¹) and aromatic C-H stretching (~3050 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer: Systematic optimization strategies include:
  • Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates, while ethanol minimizes side reactions .
  • Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, with ligand tuning to reduce steric hindrance .
  • Temperature Control: Reflux (~80°C) for cyclization steps; lower temperatures (0–25°C) for sensitive substitutions .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product (>95% purity) .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer: Contradictions may arise from:
  • Structural Variants: Verify substituent positions (e.g., 3,4-dimethoxy vs. 2,5-dimethoxy phenyl groups) using X-ray crystallography or NOESY NMR .
  • Assay Conditions: Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) by controlling pH, temperature, and solvent (DMSO concentration <0.1%) .
  • Comparative Studies: Use parallel testing with reference compounds (e.g., known kinase inhibitors) to validate target specificity .

Q. What strategies are employed to modify the compound’s structure for enhanced bioactivity or solubility?

  • Methodological Answer: Rational modifications include:
  • Functional Group Replacement: Substitute the thioamide (C=S) with carboxamide (C=O) to improve solubility in aqueous media .
  • Ring Substituents: Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl rings to enhance binding affinity to enzymatic targets .
  • Prodrug Design: Add ester or glycoside moieties to increase bioavailability, followed by enzymatic cleavage in vivo .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported pharmacokinetic properties?

  • Methodological Answer: Discrepancies may stem from:
  • Metabolic Stability: Use liver microsome assays (e.g., human CYP450 isoforms) to compare metabolic rates across studies .
  • LogP Measurement: Standardize octanol-water partition coefficient protocols to ensure consistency in lipophilicity data .
  • In Vivo vs. In Vitro: Account for protein binding (e.g., plasma albumin) in in vivo studies using equilibrium dialysis .

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